molecular formula C22H23ClN4O4S2 B2591891 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1189981-77-8

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

Cat. No.: B2591891
CAS No.: 1189981-77-8
M. Wt: 507.02
InChI Key: PPBUXMSHTOBYDF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O4S2 and its molecular weight is 507.02. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Pharmacological Applications

The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, displaying significant anti-inflammatory and analgesic activities, highlights the importance of such structures in medicinal chemistry. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibit notable cyclooxygenase inhibition, analgesic, and anti-inflammatory effects, underscoring their potential in drug development for inflammatory diseases (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

The preparation and evaluation of 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens have demonstrated utility in developing compounds with antimicrobial properties. These compounds, through various synthetic pathways, have shown effectiveness against different microbial and fungal species, indicating their potential application in addressing resistant microbial strains and developing new antimicrobial agents (Chapman et al., 1973).

Anticancer Activity

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines has revealed compounds with potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Such studies are crucial in the search for new anticancer agents, offering insights into structure-activity relationships and potential therapeutic applications (Deady et al., 2005).

Synthetic Methodologies and Chemical Interactions

Research into the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff bases, along with their antimicrobial activities, showcases the diverse synthetic routes available for heterocyclic compounds. These methodologies not only expand the chemical toolbox but also provide compounds with potential applications in treating bacterial and fungal infections (Vinusha et al., 2015).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2.ClH/c1-13-5-7-16(30-4)19-20(13)32-22(23-19)25(10-9-24(2)3)21(27)18-12-14-11-15(26(28)29)6-8-17(14)31-18;/h5-8,11-12H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBUXMSHTOBYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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